molecular formula C6H5BrClNO B1403554 2-Bromo-4-chloro-6-methoxypyridine CAS No. 1196154-35-4

2-Bromo-4-chloro-6-methoxypyridine

Cat. No. B1403554
M. Wt: 222.47 g/mol
InChI Key: LZKBAUIQDZPBGF-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-6-methoxypyridine” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 .


Molecular Structure Analysis

The InChI code for “2-Bromo-4-chloro-6-methoxypyridine” is 1S/C6H5BrClNO/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Bromo-4-chloro-6-methoxypyridine” is a solid at room temperature . It has a molecular weight of 222.47 . The compound’s InChI code is 1S/C6H5BrClNO/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3 .

Scientific Research Applications

Chemical Behavior and Reactions

  • Bromo-derivatives of pyridines, which include compounds like 2-Bromo-4-chloro-6-methoxypyridine, have been studied for their reactions when heated with hydrochloric acid solution. In some cases, the bromine atom is replaced by other groups, or there's a migration of the bromine atom, indicating the reactivity and potential utility of these compounds in various chemical transformations (Hertog & Bruyn, 2010).

Structural and Synthetic Studies

  • The synthesis and crystal structure of derivatives involving 2-Bromo-4-chloro-6-methoxypyridine have been examined, highlighting its utility in creating complex molecular structures with potential biological activities. One such compound, synthesized through the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, showed excellent antibacterial activities (Wang et al., 2008).
  • Synthesis routes for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of a similar bromo-chloro-methoxypyridine, have been reported, demonstrating the compound's significance in the synthesis of receptor antagonists (Hirokawa et al., 2000).

Vibrational and Electronic Spectra Studies

  • Density functional theory studies on vibrational and electronic spectra of compounds closely related to 2-Bromo-4-chloro-6-methoxypyridine, like 2-chloro-6-methoxypyridine, provide insights into the spectral characteristics of these compounds, which is crucial for understanding their chemical properties and potential applications (Arjunan et al., 2011).

Synthesis of Pentasubstituted Pyridines

  • Compounds such as 5-Bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized for use as building blocks in medicinal chemistry, indicating the importance of halogen-rich intermediates like 2-Bromo-4-chloro-6-methoxypyridine in developing complex medicinal compounds (Wu et al., 2022).

Industrial Application and Process Development

  • Novel processes have been developed for the synthesis of key intermediates used in the manufacturing of therapeutic agents, indicating the industrial and pharmaceutical importance of compounds related to 2-Bromo-4-chloro-6-methoxypyridine (Zhang et al., 2022).

Safety And Hazards

This compound is classified under GHS07 for safety . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-4-chloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBAUIQDZPBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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